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Introduction

TIM-098a is a novel small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1), a key
regulator of clathrin-mediated endocytosis. This technical guide provides a comprehensive
overview of the selectivity profile of TIM-098a against a panel of kinases, details the
experimental methodologies used for its characterization, and visualizes its relevant signaling
pathways and experimental workflows. All data presented is based on the findings from the
study by Yoshida A, et al. (2024), unless otherwise cited.

Data Presentation: Kinase Selectivity of TIM-098a

The inhibitory activity of TIM-098a was assessed against its primary target, AAK1, and other
members of the Numb-associated kinase (NAK) family, as well as CaMKK isoforms. The half-
maximal inhibitory concentration (IC50) values are summarized in the table below.
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Kinase Target IC50 (pM)

AAK1 0.24

GAK > 10

BIKE > 10

STK16 > 10

CaMKK isoforms No inhibitory activity

Table 1: In vitro kinase inhibition profile of TIM-098a. Data sourced from Yoshida A, et al.
(2024).

Experimental Protocols
In Vitro Kinase Inhibition Assay

The following protocol was employed to determine the IC50 values of TIM-098a against AAK1
and other kinases.

1. Reagents:

¢ Recombinant human kinases (AAK1, GAK, BIKE, STK16)

o GST-fused AP2u2 fragment (amino acids 145-162) as substrate
e TIM-098a (various concentrations)

e ATP (Adenosine triphosphate)

+ Kinase assay buffer

e Anti-phospho-Thr156 antibody for detection

e Secondary antibody conjugated to a detectable label (e.g., HRP)

» Detection reagent (e.g., chemiluminescent substrate)
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2. Procedure:
» Kinase reactions were prepared in a microplate format.

o Each reaction well contained the respective recombinant kinase, the GST-AP2u2 substrate,
and the kinase assay buffer.

o TIM-098a was added to the wells at a range of final concentrations. Control wells with no
inhibitor were included.

e The kinase reaction was initiated by the addition of a final concentration of ATP.

e The reaction mixture was incubated at a controlled temperature (e.g., 30°C) for a specific
duration (e.g., 20 minutes) to allow for substrate phosphorylation.

e The reaction was terminated, and the level of substrate phosphorylation was quantified. This
was achieved by using an ELISA-like setup where the phosphorylated substrate was
detected using a specific anti-phospho-Thr156 antibody.

e The amount of bound primary antibody was determined using a labeled secondary antibody
and a suitable detection reagent.

e The resulting signal was measured using a plate reader.

o |C50 values were calculated by plotting the percentage of kinase inhibition against the
logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response
curve.

Kinobeads-Based Screening for Target Identification

The initial identification of TIM-098a as an AAK1 inhibitor was facilitated by a chemical
proteomics approach using Kinobeads.

1. Principle: Kinobeads are sepharose beads to which a mixture of non-selective kinase
inhibitors are immobilized. These beads are used to capture a broad range of kinases from a
cell lysate. In a competitive binding experiment, a free compound of interest (in this case, a
derivative of TIM-063) is added to the lysate. If the free compound binds to a specific kinase, it
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will compete with the immobilized inhibitors on the Kinobeads, leading to a reduced amount of
that kinase being pulled down.

2. Procedure:
o Acell lysate is prepared to solubilize cellular proteins, including kinases.
e The lysate is incubated with the compound of interest at various concentrations.

e The Kinobeads are then added to the lysate and incubated to allow for the binding of kinases
that are not inhibited by the free compound.

e The beads are washed to remove non-specifically bound proteins.
e The bound kinases are eluted from the beads.
e The eluted proteins are identified and quantified using mass spectrometry-based proteomics.

e By comparing the amount of each kinase pulled down in the presence and absence of the
test compound, potential targets of the compound can be identified.

Mandatory Visualizations

Signaling Pathway of AAK1 in Clathrin-Mediated
Endocytosis

Caption: AAK1's role in clathrin-mediated endocytosis.

Experimental Workflow for In Vitro Kinase Inhibition
Assay
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Caption: Workflow for determining kinase 1C50 values.
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Logical Relationship in Kinobeads Screening
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Caption: Competitive binding in Kinobeads screening.

 To cite this document: BenchChem. [TIM-098a: A Technical Guide to its Kinase Selectivity
Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12382744#tim-098a-selectivity-profile-against-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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